3-[(2,4-dichlorobenzyl)oxy]-6H-benzo[c]chromen-6-one
CAS No.:
Cat. No.: VC14983114
Molecular Formula: C20H12Cl2O3
Molecular Weight: 371.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H12Cl2O3 |
|---|---|
| Molecular Weight | 371.2 g/mol |
| IUPAC Name | 3-[(2,4-dichlorophenyl)methoxy]benzo[c]chromen-6-one |
| Standard InChI | InChI=1S/C20H12Cl2O3/c21-13-6-5-12(18(22)9-13)11-24-14-7-8-16-15-3-1-2-4-17(15)20(23)25-19(16)10-14/h1-10H,11H2 |
| Standard InChI Key | JSELYQLVDXLRFO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(C=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl)OC2=O |
Introduction
3-[(2,4-dichlorobenzyl)oxy]-6H-benzo[c]chromen-6-one is a synthetic organic compound belonging to the coumarin family, which is known for its diverse biological activities and applications in pharmaceuticals and other fields. This compound is characterized by its complex structure, which includes a benzo[c]chromen-6-one backbone modified with a 2,4-dichlorobenzyl group. The presence of chlorine atoms in the benzyl group suggests potential biological activity, as halogenated compounds often exhibit significant pharmacological effects.
Synthesis
The synthesis of 3-[(2,4-dichlorobenzyl)oxy]-6H-benzo[c]chromen-6-one typically involves a multi-step process. It begins with the preparation of the benzo[c]chromen-6-one core, which can be achieved through various methods such as the Pechmann condensation or the Knoevenagel condensation. The 2,4-dichlorobenzyl group is then introduced via an etherification reaction, often using a base like potassium carbonate in a solvent such as acetone or DMF.
Synthesis Steps:
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Preparation of Benzo[c]chromen-6-one Core: This involves condensing a suitable salicylaldehyde with a β-keto ester.
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Etherification: The benzo[c]chromen-6-one is then reacted with 2,4-dichlorobenzyl chloride in the presence of a base.
Biological Activities
Coumarin derivatives, including 3-[(2,4-dichlorobenzyl)oxy]-6H-benzo[c]chromen-6-one, have been studied for their potential biological activities. These compounds often exhibit anti-inflammatory, antioxidant, and antimicrobial properties. The presence of halogen atoms can enhance these activities by altering the compound's ability to interact with biological targets.
| Biological Activity | Description |
|---|---|
| Anti-inflammatory | Potential to reduce inflammation by inhibiting inflammatory pathways. |
| Antioxidant | Ability to neutralize free radicals, protecting cells from oxidative damage. |
| Antimicrobial | Capacity to inhibit the growth of microorganisms, including bacteria and fungi. |
Key Research Areas:
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Pharmacological Studies: Investigating the compound's potential as a therapeutic agent.
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Toxicity Assessments: Evaluating the compound's safety profile for human use.
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Environmental Impact: Assessing its effects on non-target organisms and ecosystems.
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